molecular formula C10H11ClN2O2 B14849247 2-Chloro-5-cyclopropoxy-N-methylnicotinamide

2-Chloro-5-cyclopropoxy-N-methylnicotinamide

Cat. No.: B14849247
M. Wt: 226.66 g/mol
InChI Key: IZSSPULFRMZWBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of 2-chloronicotinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form 2-chloro-5-cyclopropoxynicotinic acid. This intermediate is then reacted with methylamine to yield the final product .

Industrial Production Methods

The process typically includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-Chloro-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyclopropoxy-N-methylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and potential biological activities compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H11ClN2O2/c1-12-10(14)8-4-7(5-13-9(8)11)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

IZSSPULFRMZWBY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)OC2CC2)Cl

Origin of Product

United States

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